7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 359903-30-3
Cat. No.: VC7391285
Molecular Formula: C20H27ClN6O2
Molecular Weight: 418.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359903-30-3 |
|---|---|
| Molecular Formula | C20H27ClN6O2 |
| Molecular Weight | 418.93 |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(18(28)25(4)20(29)24(17)3)27(19)13-14-7-9-15(21)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,22,23) |
| Standard InChI Key | DSZZMEGRVVUHFJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Introduction
The compound 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine derivative class. It features a purine core with various substitutions, including a 4-chlorobenzyl group and a diethylaminoethylamino group, which enhance its solubility and potential biological activity.
Biological Activity and Potential Applications
This compound may have potential applications in medicinal chemistry due to its structural complexity and the presence of functional groups that can interact with biological targets. Interaction studies could involve techniques like molecular docking simulations or surface plasmon resonance to elucidate its binding affinity with enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Contains diethylamino group enhancing solubility | Presence of diethylamino group |
| 7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Features methoxy and chlorobenzyl groups | Different aromatic substituents |
| 8-(4-methoxybenzyl)-7-(phenyl)-1,3-dimethylpurine-2,6-dione | Lacks chlorine substituent but retains methoxy group | Absence of halogen substituents |
| 7-(benzyl)-8-amino-1,3-dimethylpurine-2,6-dione | Simpler structure without halogen substitutions | Basic purine structure with fewer substituents |
Availability and Research Use
This compound is available from suppliers like Sigma-Aldrich for early discovery researchers. It is part of a collection of rare and unique chemicals, with sales being final and without warranties regarding its identity or purity .
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